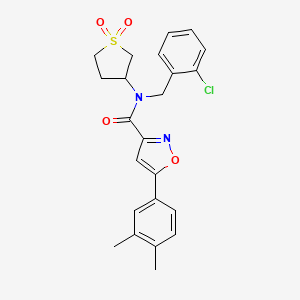
N-(2-chlorobenzyl)-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-CHLOROBENZYL)-5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolecarboxamides This compound is characterized by its unique structural features, including a chlorobenzyl group, a dimethylphenyl group, and a tetrahydrothiophene ring with a sulfone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROBENZYL)-5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Chlorobenzyl Group: This step might involve a nucleophilic substitution reaction where a chlorobenzyl halide reacts with an appropriate nucleophile.
Attachment of Dimethylphenyl Group: This could be done via a Friedel-Crafts alkylation reaction.
Incorporation of Tetrahydrothiophene Ring: This step might involve a cyclization reaction followed by oxidation to introduce the sulfone group.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-CHLOROBENZYL)-5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding sulfides or amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2-CHLOROBENZYL)-5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE depends on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Chlorobenzyl)-5-phenyl-3-isoxazolecarboxamide: Lacks the dimethyl and tetrahydrothiophene groups.
N-(2-Chlorobenzyl)-5-(3,4-dimethylphenyl)-3-isoxazolecarboxamide: Lacks the tetrahydrothiophene group.
N-(2-Chlorobenzyl)-5-(3,4-dimethylphenyl)-N-(tetrahydro-3-thiophenyl)-3-isoxazolecarboxamide: Lacks the sulfone group.
Uniqueness
The presence of the sulfone group in the tetrahydrothiophene ring and the dimethyl groups on the phenyl ring make N-(2-CHLOROBENZYL)-5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE unique. These structural features may impart specific chemical reactivity and biological activity that distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C23H23ClN2O4S |
|---|---|
Poids moléculaire |
459.0 g/mol |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H23ClN2O4S/c1-15-7-8-17(11-16(15)2)22-12-21(25-30-22)23(27)26(19-9-10-31(28,29)14-19)13-18-5-3-4-6-20(18)24/h3-8,11-12,19H,9-10,13-14H2,1-2H3 |
Clé InChI |
QMDUIEDUMMOVLH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CC=C3Cl)C4CCS(=O)(=O)C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-chlorobenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide](/img/structure/B11354136.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide](/img/structure/B11354143.png)
![2-[(2,6-dimethylphenoxy)methyl]-5-methoxy-1H-benzimidazole](/img/structure/B11354145.png)
![N-(3-chloro-4-methylphenyl)-5-[(furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11354149.png)
![N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B11354156.png)
![1-[(4-chlorobenzyl)sulfonyl]-N,N-diethylpiperidine-4-carboxamide](/img/structure/B11354163.png)
![2-(3,4-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide](/img/structure/B11354166.png)
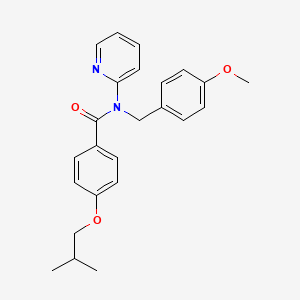
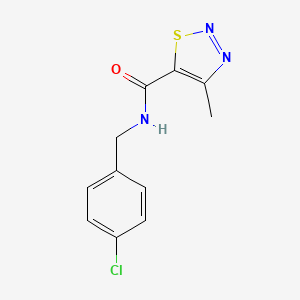
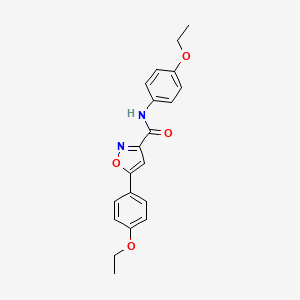
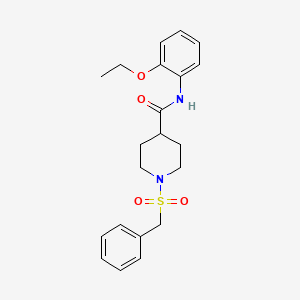
![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide](/img/structure/B11354200.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B11354202.png)

